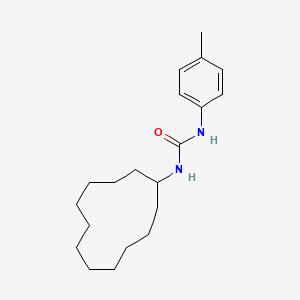
1-Cyclododecyl-3-(p-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLODODECYL-N’-(4-METHYLPHENYL)UREA is a chemical compound with the molecular formula C20H32N2O and a molecular weight of 316.491 g/mol . This compound is part of the urea derivatives family, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLODODECYL-N’-(4-METHYLPHENYL)UREA typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of cyclododecylamine with 4-methylphenyl isocyanate in an organic solvent under controlled temperature conditions . This reaction proceeds smoothly to yield the desired urea derivative.
Industrial Production Methods
Industrial production of N-CYCLODODECYL-N’-(4-METHYLPHENYL)UREA can be achieved through a scalable and environmentally friendly process. A practical method involves the use of potassium isocyanate in water, which allows for the synthesis of N-substituted ureas without the need for organic co-solvents . This method is not only efficient but also promotes high chemical purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-CYCLODODECYL-N’-(4-METHYLPHENYL)UREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the urea derivative into its amine counterparts.
Substitution: N-CYCLODODECYL-N’-(4-METHYLPHENYL)UREA can participate in substitution reactions, where the urea group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclododecyl-N’-(4-methylphenyl)urea oxide, while reduction can produce N-cyclododecyl-N’-(4-methylphenyl)amine .
Scientific Research Applications
N-CYCLODODECYL-N’-(4-METHYLPHENYL)UREA has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-CYCLODODECYL-N’-(4-METHYLPHENYL)UREA involves its interaction with molecular targets such as enzymes and receptors. This compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Cyclododecyl-N’-(3-methylphenyl)urea: Similar in structure but with a different position of the methyl group on the phenyl ring.
N-Cyclododecyl-N’-(4-chlorophenyl)urea: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
N-CYCLODODECYL-N’-(4-METHYLPHENYL)UREA is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclododecyl group and the 4-methylphenyl group contributes to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H32N2O |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
1-cyclododecyl-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C20H32N2O/c1-17-13-15-19(16-14-17)22-20(23)21-18-11-9-7-5-3-2-4-6-8-10-12-18/h13-16,18H,2-12H2,1H3,(H2,21,22,23) |
InChI Key |
LPOYBNAFZAJWNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2CCCCCCCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


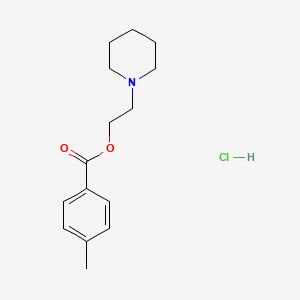
![N'-[(E)-1-(1-naphthyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B15080630.png)

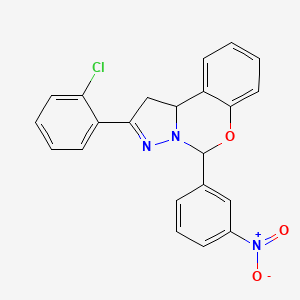
![bis{3-[2-(tritylamino)ethyl]-1H-indol-5-yl} 4,4'-iminodibenzoate](/img/structure/B15080638.png)
![2-(4-methoxyphenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B15080643.png)
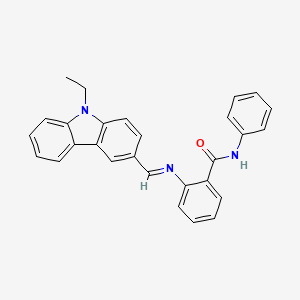
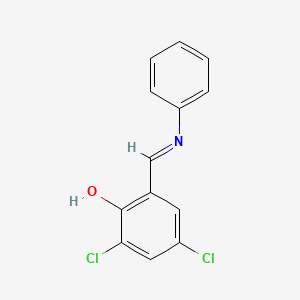
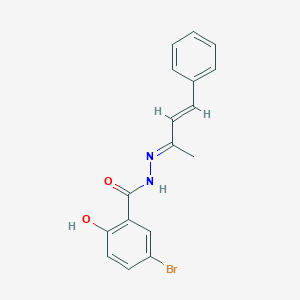
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15080687.png)
![[3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](3,4-dichlorophenyl)methanone](/img/structure/B15080698.png)
![2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B15080702.png)
![ethyl 2-{[3-(1-benzofuran-2-yl)-6-butyl-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B15080704.png)
![2-amino-4-[2-(benzyloxy)-5-chlorophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B15080706.png)
